4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate
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Overview
Description
4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate is a chemical compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a decyloxy group and an oxodecyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate typically involves the esterification of 4-(decyloxy)benzoic acid with 4-(2-oxodecyl)phenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystal polymers and other advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The decyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Ethoxypropoxy)phenyl 4-(decyloxy)benzoate
- 4-((S)-(-)-2-Ethoxy-propoxy)-phenyl 4-(decyloxy)-benzoate
Uniqueness
4-(2-Oxodecyl)phenyl 4-(decyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
142272-34-2 |
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Molecular Formula |
C33H48O4 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
[4-(2-oxodecyl)phenyl] 4-decoxybenzoate |
InChI |
InChI=1S/C33H48O4/c1-3-5-7-9-11-12-14-16-26-36-31-24-20-29(21-25-31)33(35)37-32-22-18-28(19-23-32)27-30(34)17-15-13-10-8-6-4-2/h18-25H,3-17,26-27H2,1-2H3 |
InChI Key |
OAHWLYBWNZORLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(=O)CCCCCCCC |
Origin of Product |
United States |
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